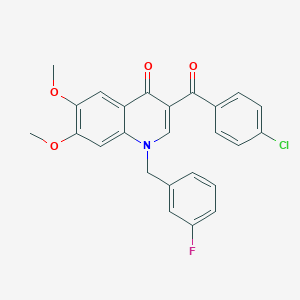
3-(4-chlorobenzoyl)-1-(3-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorobenzoyl)-1-(3-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one is a synthetic compound with potential pharmacological properties. It belongs to the class of quinoline derivatives and has been extensively studied for its biological activities.
科学的研究の応用
Interactions with Human Serum Albumin
A study focused on fluorodihydroquinazolin derivatives, including compounds structurally related to 3-(4-chlorobenzoyl)-1-(3-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one, to understand their interactions with human serum albumin (HSA). These interactions are crucial for the pharmacokinetic behavior of drugs, influencing their distribution, metabolism, and efficacy. The research demonstrated that these compounds bind to HSA, inducing conformational changes and quenching HSA's intrinsic fluorescence through a static quenching mechanism. This suggests potential implications for drug design and delivery systems, where modifying the fluorine substitution could enhance drug-HSA interactions (Wang et al., 2016).
Binding Characteristics with Peripheral Benzodiazepine Receptors
Another study explored the binding characteristics of a structurally similar compound to peripheral benzodiazepine receptors, highlighting the specificity and potential therapeutic implications for neurological disorders. Although not the exact compound, the research underscores the importance of the structural motifs present in 3-(4-chlorobenzoyl)-1-(3-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one for interacting with biological targets (Chaki et al., 1999).
Photolabile Protecting Groups
Research on brominated hydroxyquinoline, a compound sharing a common structural framework with the quinolin-4(1H)-one derivatives, provided insights into its application as a photolabile protecting group. This has implications for controlled drug release and the development of light-responsive therapeutic agents. The study suggests that similar quinoline derivatives could be engineered for specific release profiles, enhancing targeted therapy (Fedoryak & Dore, 2002).
Vasodilation and Hypotension Effects
A novel quinazolin-4(3H)-one derivative demonstrated significant vasorelaxant and antihypertensive effects, offering insights into the potential cardiovascular applications of such compounds. By inhibiting calcium flux, it induces vasodilation, suggesting a mechanism that could be shared by 3-(4-chlorobenzoyl)-1-(3-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one in managing hypertension (Li et al., 2016).
Antioxidant Studies
Quinazolin derivatives have been synthesized and evaluated for their antioxidant properties, indicative of the potential for 3-(4-chlorobenzoyl)-1-(3-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one to serve as a basis for developing new antioxidant agents. These compounds showed promising results against oxidative stress, suggesting their utility in therapeutic contexts where oxidative damage plays a key role (Al-azawi, 2016).
特性
IUPAC Name |
3-(4-chlorobenzoyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClFNO4/c1-31-22-11-19-21(12-23(22)32-2)28(13-15-4-3-5-18(27)10-15)14-20(25(19)30)24(29)16-6-8-17(26)9-7-16/h3-12,14H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYDPTBHHOFLQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CN2CC3=CC(=CC=C3)F)C(=O)C4=CC=C(C=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorobenzoyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

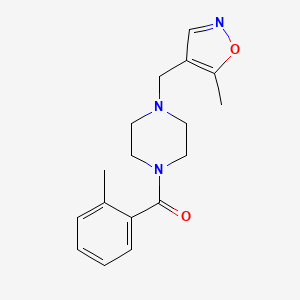
![(2,3-Dimethoxyphenyl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2918337.png)
![4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B2918338.png)
![tert-Butyl 1-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B2918339.png)
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2918341.png)
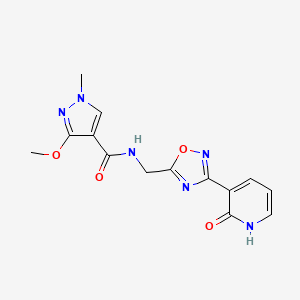
![(4As,7aR)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B2918343.png)
![4-benzyl-2-[4-(phenoxyacetyl)piperazin-1-yl]pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2918346.png)
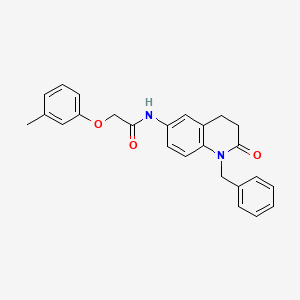

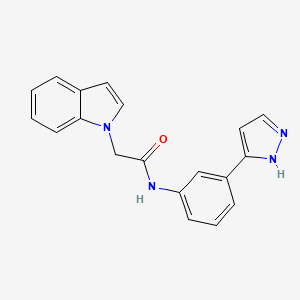
![(4Ar,7aR)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,5,7,7a-hexahydrofuro[3,4-b]pyridine-4a-carboxylic acid](/img/structure/B2918353.png)
![6-Methoxy-2-(4-methylphenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B2918358.png)
